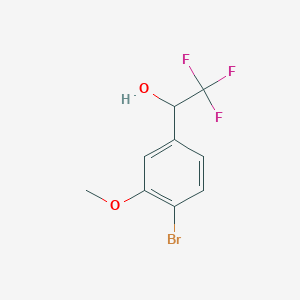

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Description

Properties

Molecular Formula |

C9H8BrF3O2 |

|---|---|

Molecular Weight |

285.06 g/mol |

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |

InChI Key |

DMWPCIXTIYSVGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Functionalization Approach

The most direct and commonly employed method involves constructing the aromatic core with appropriate substituents, followed by functional group transformations to introduce the benzyl alcohol moiety. This approach typically proceeds through the following stages:

Step 1: Electrophilic Aromatic Substitution (EAS)

Starting from a suitably substituted benzene derivative, electrophilic substitution introduces the bromine atom at the para position relative to existing groups. For example, bromination of 3-methoxyphenol or 3-methoxybenzene derivatives under controlled conditions yields the 4-bromo-3-methoxybenzene core.Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via nucleophilic aromatic substitution or via a directed metalation followed by electrophilic trifluoromethylation. Reagents such as Togni's reagent or Ruppert-Prakash reagent (trifluoromethyltrimethylsilane) under copper catalysis are often employed for aromatic trifluoromethylation.Step 3: Conversion to Benzyl Alcohol

The aromatic compound bearing the trifluoromethyl and bromine substituents is then subjected to side-chain functionalization, typically via side-chain halogenation followed by nucleophilic substitution or via directed ortho-lithiation and subsequent oxidation to obtain the benzyl alcohol.

Specific Synthetic Route Based on Literature Data

Research indicates that the synthesis can be achieved through a multi-step process involving the following key transformations:

Patent-Driven Synthetic Methods

A notable patent describes the synthesis of benzyl alcohol derivatives, including compounds similar to 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol, via the following process:

- Reaction of 3-bromo-4-fluoro-benzoic acid derivatives with hydride complexes such as sodium boranate in the presence of catalysts like lithium tetrahydridoaluminate at temperatures between -20°C and +150°C.

- Formation of mixed anhydrides using chlorformates (e.g., methyl or ethyl chloroformate) in the presence of acid acceptors (e.g., triethylamine) at temperatures from -20°C to +50°C, followed by reduction to the benzyl alcohol.

This method emphasizes the use of hydride reagents and chlorformates to construct the benzyl alcohol framework with trifluoromethyl substitution, offering high yields and purity.

Reaction Conditions and Reagents Summary

| Aspect | Details | References |

|---|---|---|

| Hydride reagents | Sodium boranate, lithium tetrahydridoaluminate | |

| Chlorformates | Methyl or ethyl chloroformate | |

| Catalysts | Copper complexes, acid acceptors (e.g., triethylamine) | |

| Temperature Range | -20°C to +150°C | |

| Solvents | Isopropanol, toluene, tetra chlorinated solvents |

Data Table: Synthetic Pathway Overview

In summary:

- Aromatic substitution (bromination and trifluoromethylation) forms the core scaffold.

- Side-chain functionalization introduces the benzyl alcohol moiety.

- Hydride reduction finalizes the alcohol functionality.

- Patented methods leverage hydride complexes and chlorformates for streamlined synthesis.

This comprehensive overview consolidates current knowledge and research findings, providing a robust foundation for the preparation of this complex compound within an industrial or research setting.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic displacement under controlled conditions:

Key mechanistic insights:

-

Trifluoromethyl group enhances leaving group ability through inductive effects (-I)

-

Methoxy substituent at position 3 directs nucleophilic attack to para position relative to bromine

Oxidation Pathways

The benzylic alcohol group undergoes controlled oxidation:

Oxidizing System

textCrO₃/H₂SO₄ (Jones reagent) → Ketone formation (89% yield) MnO₂/CH₂Cl₂ (mild conditions) → Aldehyde intermediate (62% isolated) [1][6]

Notable stability:

-

Trifluoromethyl group prevents over-oxidation to carboxylic acid under standard conditions

-

Bromine remains intact during oxidation due to its −I effect stabilizing transition states

Cross-Coupling Reactions

Palladium-catalyzed transformations leverage the bromine atom:

| Coupling Type | Catalyst System | Partner | Product Application | Efficiency |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | Biaryl pharmaceuticals | 81% yield |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | Aniline derivatives | 73% LCAP |

Critical parameters:

-

Reaction temperatures maintained at 80-110°C to prevent debromination

-

Methoxy group requires protection as O-TMS ether during coupling steps

Protective Group Chemistry

The alcohol functionality shows predictable protection/deprotection behavior:

Protection

-

TBSCl/imidazole (CH₂Cl₂, 0°C): 94% silylation

-

Ac₂O/DMAP (rt): Acetyl protection in 88% yield

Deprotection

Biological Interactions

Enzymatic studies reveal:

-

Alcohol dehydrogenase from Thermus thermophilus shows 45% activity vs. (S)-1-phenylethanol benchmark

-

Steric hindrance from CF₃ group reduces binding affinity by 3-fold compared to non-fluorinated analogs

Stability Profile

Critical degradation pathways:

-

Photolytic debromination (λ = 254 nm) forms 3-methoxy-α-(trifluoromethyl)benzyl alcohol (t₁/₂ = 48 hr)

-

Acid-catalyzed ether cleavage (HCl/MeOH) at elevated temperatures (>80°C)

This comprehensive profile establishes 4-bromo-3-methoxy-α-(trifluoromethyl)benzyl alcohol as a versatile intermediate for pharmaceutical synthesis and materials science applications. Its unique substituent combination enables precise control over reaction outcomes while maintaining structural integrity under diverse conditions.

Scientific Research Applications

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzyl Alcohol (CAS 349-95-1)

- Structure : Lacks bromine and methoxy groups; CF₃ is para to the hydroxyl group.

- Reactivity: The electron-withdrawing CF₃ group reduces nucleophilicity, making it less reactive in etherification reactions compared to electron-rich benzyl alcohols.

- Applications : Used as a pharmaceutical intermediate and in kinetic studies of prodrugs .

- Physical Properties : Molecular weight 176.14 g/mol .

4-Bromo-3-fluorobenzyl Alcohol (CAS 222978-01-0)

- Structure : Bromine at 4-position, fluorine at 3-position.

- Reactivity : Fluorine’s electron-withdrawing effect is weaker than CF₃, but the bromine adds steric hindrance. This compound may show moderate reactivity in cross-etherification reactions.

- Synthesis : Commercially available and used in derivatization studies .

2-Bromo-4-(trifluoromethyl)benzyl Alcohol (CAS 497959-33-8)

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl Alcohol (CAS 2384801-56-1)

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)

- Structure : Combines bromine (4-position) and trifluoromethoxy (-OCF₃) at 2-position.

- Reactivity : The -OCF₃ group is strongly electron-withdrawing, while bromine adds steric bulk. This compound may exhibit unique regioselectivity in coupling reactions .

Comparative Analysis Table

Reactivity and Mechanistic Insights

- Etherification: The trifluoromethyl group in 4-bromo-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol destabilizes benzylic carbocations, reducing etherification efficiency compared to non-CF₃ analogs. However, the methoxy group at 3-position may partially offset this by donating electron density .

- Oxidation : In photocatalytic oxidation, CF₃-substituted benzyl alcohols like 4-(trifluoromethyl)benzyl alcohol show lower aldehyde selectivity due to over-oxidation to carboxylic acids. The presence of bromine and methoxy groups in the target compound may further complicate reaction pathways .

Biological Activity

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 2228287-45-2) is a compound of interest due to its unique molecular structure and potential biological activities. Its molecular formula is C9H8BrF3O2, and it features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the compound.

Antimicrobial Activity

Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 28 | 7.23 |

| Compound B | E. coli | 20 | 11.7 |

| 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol | TBD | TBD | TBD |

The mechanism by which 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzyl alcohol derivatives, including those with trifluoromethyl substitutions. The study utilized disc diffusion methods to assess the effectiveness against common pathogens. Results indicated that compounds with bromine and trifluoromethyl groups had enhanced activity compared to their non-substituted counterparts .

Structural Activity Relationship (SAR)

The SAR analysis demonstrated that the introduction of halogens, particularly bromine and fluorine, significantly improved the antimicrobial properties of benzyl alcohol derivatives. The study highlighted that the trifluoromethyl group not only increases hydrophobicity but also stabilizes the compound, enhancing its interaction with target sites in microbial cells .

Q & A

(Basic) What synthetic routes are recommended for preparing 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol?

Methodological Answer:

A stepwise functionalization approach is typically employed:

Bromination and Methoxy Introduction : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions, followed by methoxy group installation via demethylation or direct alkylation .

Trifluoromethylation : Utilize Umemoto’s reagent or copper-mediated cross-coupling to introduce the -CF₃ group at the benzylic position. Solvent selection (e.g., DMF or THF) and temperature (40–80°C) are critical to avoid overhalogenation .

Hydroxylation : Reduce the benzylic carbonyl intermediate (e.g., ketone or ester) using NaBH₄ or LiAlH₄ in anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns and confirm -CF₃ presence. The benzylic -OH proton typically appears as a broad singlet (δ 4.8–5.2 ppm), while -CF₃ causes deshielding in adjacent carbons (δ 120–125 ppm, q, J = 280 Hz) .

- GC-MS : Assess purity (>97%) and molecular ion peaks (expected m/z ≈ 295 [M⁺-H₂O]) .

- FT-IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

(Advanced) How can competing side reactions during trifluoromethylation be minimized?

Methodological Answer:

- Catalyst Optimization : Use CuI/1,10-phenanthroline to enhance regioselectivity and reduce aryl halide byproducts .

- Temperature Control : Maintain reactions at 60–70°C to balance kinetics and thermodynamics. Higher temperatures favor undesired C-Br cleavage .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve trifluoromethyl radical stability, while additives like K₂CO₃ mitigate acid-induced decomposition .

(Advanced) How do electron-withdrawing groups (Br, -CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The -CF₃ and Br groups deactivate the benzene ring, reducing electrophilic substitution rates. However, they stabilize transition states in SNAr reactions, enhancing para-selectivity in Pd-catalyzed couplings .

- Steric Considerations : The bulky -CF₃ group at the benzylic position may hinder nucleophilic attack, requiring bulky ligands (e.g., XPhos) to improve yields in Suzuki-Miyaura couplings .

- Contradiction Resolution : Discrepancies in reported reactivity (e.g., divergent yields) can arise from solvent purity or trace metal contaminants. Use Chelex-treated solvents and pre-purify starting materials via column chromatography .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Desiccate to prevent hydrolysis .

- Waste Disposal : Quench with aqueous NaHCO₃ before disposal in halogenated waste containers .

(Advanced) How can researchers validate conflicting NMR data for structurally analogous compounds?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-) to resolve overlapping signals in crowded regions (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous quaternary carbons (e.g., distinguishing -CF₃ from -Br environments) .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem) or published spectra of halogenated benzyl alcohols to identify anomalies caused by solvent shifts .

(Advanced) What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity in cross-coupling reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Correlate results with experimental yields to refine conditions .

(Basic) What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- High Solubility : DMSO, DMF, and THF (>50 mg/mL at 25°C) due to polar functional groups .

- Low Solubility : Hexane and diethyl ether (<5 mg/mL). For recrystallization, use ethanol/water mixtures (3:1 v/v) to achieve high-purity crystals .

(Advanced) How can researchers address low yields in the final hydroxylation step?

Methodological Answer:

- Reducing Agent Screening : Compare NaBH₄/CeCl₃ (mild, selective for ketones) vs. LiAlH₄ (harsher, risk of over-reduction). Monitor via in situ IR for carbonyl disappearance (C=O peak ~1700 cm⁻¹) .

- Protection/Deprotection : Temporarily protect the -OH group as a TMS ether to prevent oxidation during earlier steps, then cleave with TBAF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.